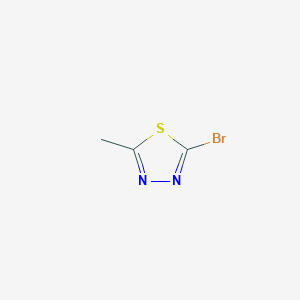

2-Bromo-5-methyl-1,3,4-thiadiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMKWTGDPQHTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428253 | |

| Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54044-79-0 | |

| Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-methyl-1,3,4-thiadiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details the synthetic route from its commercially available precursor, provides step-by-step experimental protocols, and presents a full characterization profile with spectral data organized for clarity and comparative analysis.

Introduction

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds and functional materials. The presence of the bromine atom at the 2-position of the thiadiazole ring allows for further functionalization through various cross-coupling reactions, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. Its structural analog, 2-bromo-5-ethyl-1,3,4-thiadiazole, has been utilized in the synthesis of potent enzyme inhibitors. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and thorough characterization of this important compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from the readily available 2-amino-5-methyl-1,3,4-thiadiazole. This method involves the diazotization of the amino group followed by a copper-catalyzed bromide substitution.

Synthesis of the Starting Material: 2-Amino-5-methyl-1,3,4-thiadiazole

While 2-amino-5-methyl-1,3,4-thiadiazole is commercially available, it can also be synthesized from thiosemicarbazide and acetic acid. A patent describes a method where these starting materials are reacted in the presence of phosphorus pentachloride. The crude product is then neutralized with a sodium carbonate solution and recrystallized to yield the desired product with high purity.

Synthesis of this compound

The synthesis of the title compound from 2-amino-5-methyl-1,3,4-thiadiazole is mentioned in the patent literature, involving diazotization and conversion with hydrobromic acid.[1] A detailed experimental protocol can be adapted from the synthesis of the analogous 2-bromo-5-ethyl-1,3,4-thiadiazole, which employs copper(II) bromide and an alkyl nitrite.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Amino-5-methyl-1,3,4-thiadiazole

-

Copper(II) bromide (CuBr₂)

-

n-Amyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-methyl-1,3,4-thiadiazole in acetonitrile.

-

To this solution, add copper(II) bromide and n-amyl nitrite.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is to be recorded using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): Mass spectral data is to be obtained using an electron ionization (EI) or electrospray ionization (ESI) source.

Characterization Data

The following tables summarize the key physicochemical and spectral data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrN₂S | [3] |

| Molecular Weight | 179.04 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 105-110 °C | [3] |

| CAS Number | 54044-79-0 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| FT-IR (cm⁻¹) | Data not available in the searched resources. |

| Mass Spec. (m/z) | Data not available in the searched resources. |

Note: While the availability of spectral data is indicated by some sources, the specific, quantitative data could not be retrieved from the publicly available literature at the time of this guide's compilation.

Experimental and logical Workflows

The overall process from synthesis to characterization follows a logical workflow.

Caption: Overall experimental workflow for synthesis and characterization.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol, adapted from established methods for analogous compounds, offers a reliable pathway to obtain this valuable building block. While specific spectral data was not available in the public domain at the time of writing, the provided methodologies for characterization will enable researchers to confirm the identity and purity of the synthesized compound. This guide serves as a valuable resource for chemists in the fields of drug discovery, agrochemical development, and materials science.

References

Spectroscopic Data of 2-Bromo-5-methyl-1,3,4-thiadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromo-5-methyl-1,3,4-thiadiazole, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Summary of Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C5 |

| ~150 | C2 |

| ~15 | -CH₃ |

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1600 | Medium | C=N stretch |

| ~1450 | Medium | C-H bend (methyl) |

| ~1050 | Strong | C-S stretch |

| ~680 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 179/181 | High | [M]⁺ (presence of Br isotopes) |

| 100 | Moderate | [M - Br]⁺ |

| 58 | High | [CH₃-C≡N-S]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of -10 to 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated with proton decoupling.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of the compound in methanol was introduced into the mass spectrometer via direct infusion.

-

Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50-500. The ionization energy was set to 70 eV.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) was used to confirm the presence of a bromine atom in the molecule and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 2-Bromo-5-methyl-1,3,4-thiadiazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methyl-1,3,4-thiadiazole is a halogenated heterocyclic compound that serves as a crucial building block in organic and medicinal chemistry. The presence of a reactive bromine atom on the electron-deficient 1,3,4-thiadiazole ring makes it a versatile intermediate for the synthesis of more complex molecules. Bromo-substituted heteroaromatic compounds are particularly valuable in cross-coupling reactions and for nucleophilic displacement, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The 1,3,4-thiadiazole scaffold itself is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Source |

| CAS Number | 54044-79-0 | [5][6] |

| Molecular Formula | C₃H₃BrN₂S | [7] |

| Molecular Weight | 179.04 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 105-110 °C | |

| Boiling Point | 242°C at 760 mmHg (Predicted) | [8] |

| SMILES | Cc1nnc(Br)s1 | [7] |

| InChI Key | NSMKWTGDPQHTDH-UHFFFAOYSA-N |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-bromine bond. The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of the bromide ion, making the compound an excellent substrate for various transformations.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom can be readily displaced by a variety of nucleophiles. This reaction is fundamental for introducing diverse functional groups onto the thiadiazole ring. For instance, reactions with thiols can lead to the formation of thioethers, while reactions with amines can yield amino-thiadiazole derivatives. These transformations are crucial for building libraries of compounds for drug discovery.

Metal-Catalyzed Cross-Coupling Reactions

Bromo-substituted aromatic and heteroaromatic compounds are key intermediates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new C-C or C-heteroatom bonds.[1] this compound is an ideal substrate for reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura cross-coupling, for example, allows for the introduction of aryl, heteroaryl, or alkyl groups by reacting the bromo-thiadiazole with an appropriate boronic acid in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating complex molecular architectures from simple precursors.[9][10]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and modification of this compound.

Synthesis of this compound

A common route for synthesizing 2-bromo-1,3,4-thiadiazoles is via a Sandmeyer-type reaction starting from the corresponding 2-amino derivative. The following protocol is adapted from the synthesis of the ethyl analog.[11]

Materials:

-

2-Amino-5-methyl-1,3,4-thiadiazole

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite or another alkyl nitrite (e.g., n-amyl nitrite)

-

Acetonitrile

Procedure:

-

Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add copper(II) bromide (approx. 2.0 eq) and tert-butyl nitrite (approx. 1.4 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to be a structural component in numerous biologically active compounds.[12] Derivatives have demonstrated a wide range of pharmacological activities.

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives show potent anticancer properties by inhibiting various enzymes crucial for cancer cell growth, such as carbonic anhydrases and protein kinases.[2][13]

-

Antimicrobial Activity: This class of compounds has been extensively studied for its antibacterial and antifungal effects.[4][14] The thiadiazole moiety can interfere with essential microbial metabolic pathways.

-

Anti-inflammatory and Anticonvulsant Effects: Certain derivatives have shown significant anti-inflammatory and anticonvulsant activities, suggesting their potential as leads for developing new therapies for neurological and inflammatory disorders.[2][15]

The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways. For example, a thiadiazole derivative might act as a kinase inhibitor, blocking the phosphorylation cascade that leads to cell proliferation. This makes them attractive candidates for targeted cancer therapy.

Caption: Representative kinase signaling pathway inhibition.

References

- 1. This compound | 54044-79-0 | Benchchem [benchchem.com]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. This compound | 54044-79-0 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound [myskinrecipes.com]

- 9. mdpi.com [mdpi.com]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Buy Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [smolecule.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Reaction Mechanism of 2-Bromo-5-methyl-1,3,4-thiadiazole in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reaction mechanism of 2-Bromo-5-methyl-1,3,4-thiadiazole. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a multitude of therapeutic agents, and understanding its reactivity is paramount for the design and synthesis of novel drug candidates.[1][2][3][4] This document elucidates the predominant reaction pathway, collates available quantitative data, and provides illustrative experimental protocols. The content herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The electron-deficient nature of the thiadiazole ring, a consequence of the electronegativity of the nitrogen and sulfur atoms, renders it susceptible to nucleophilic attack, particularly at the C2 and C5 positions when substituted with a suitable leaving group.

The Prevailing Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution of this compound proceeds predominantly through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-poor aromatic and heteroaromatic systems. The reaction is a two-step process involving an initial addition of the nucleophile to form a resonance-stabilized intermediate, followed by the elimination of the leaving group to restore the aromaticity of the ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the C2 carbon of the thiadiazole ring, which bears the bromine leaving group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This addition step results in the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the heteroatoms of the ring, which stabilizes this intermediate.

Step 2: Elimination of the Leaving Group and Aromatization

In the second step, the bromide ion is expelled from the Meisenheimer complex, and the aromaticity of the 1,3,4-thiadiazole ring is restored. This elimination step is typically fast. The overall rate of the reaction is usually determined by the formation of the Meisenheimer complex.

Below is a DOT language representation of the generalized SNAr mechanism for this compound.

Caption: Generalized SNAr mechanism of this compound.

Quantitative Data

Spectroscopic Data of a Representative Product

The successful synthesis of 2-amino-5-methyl-1,3,4-thiadiazole from a suitable precursor provides a basis for product characterization.

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| 2-Amino-5-methyl-1,3,4-thiadiazole | 7.05 (s, 2H, NH2), 2.40 (s, 3H, CH3) | 167.5 (C2), 150.1 (C5), 14.5 (CH3) |

| Data sourced from publicly available spectral databases.[5] |

Reaction Conditions and Yields from Analogous Systems

The following table summarizes reaction conditions and yields for nucleophilic substitution on related 2-halothiadiazole and other heteroaromatic systems, which can serve as a starting point for optimizing reactions with this compound.

| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chlorobenzothiazole | Piperidine | Ethanol | - | Reflux | 4 | 95 |

| 2-Bromopyridine | Sodium methoxide | Methanol | - | Reflux | 6 | 85 |

| 4,7-dibromo[5]thiadiazolo[3,4-d]pyridazine | Morpholine | DMF | K2CO3 | 80 | 12 | 78 |

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution on this compound with common nucleophiles, based on established methodologies for related compounds.

General Procedure for Amination

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol, DMF, or DMSO (10 mL) is added the desired amine (1.2 mmol) and a base such as triethylamine or potassium carbonate (1.5 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for a period of 2 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization.

General Procedure for Thiolation

To a solution of the desired thiol (1.1 mmol) in a suitable solvent such as DMF or THF (10 mL) is added a base such as sodium hydride or potassium carbonate (1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 mmol) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 to 12 hours. The reaction is monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by an appropriate method.

Logical Workflow for Reaction Optimization

The following diagram, generated using DOT language, illustrates a logical workflow for the optimization of nucleophilic substitution reactions on this compound.

Caption: Workflow for optimizing nucleophilic substitution conditions.

Conclusion

The nucleophilic substitution of this compound is a synthetically valuable transformation that proceeds via a well-established SNAr mechanism. While specific quantitative data for this substrate remains an area for further investigation, the principles outlined in this guide, drawn from the reactivity of analogous heterocyclic systems, provide a robust framework for the successful design and execution of these reactions. The provided protocols and workflow diagrams serve as practical tools for researchers aiming to synthesize novel 2,5-disubstituted-1,3,4-thiadiazole derivatives for applications in drug discovery and materials science. Further kinetic and computational studies on this specific molecule will undoubtedly contribute to a more refined understanding of its reactivity and expand its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2-Bromo-5-methyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 2-Bromo-5-methyl-1,3,4-thiadiazole. Due to its reactive nature, understanding the stability profile of this compound is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents and other bioactive molecules. This document outlines the key factors influencing its stability, predicted degradation pathways, and recommended protocols for handling, storage, and stability assessment.

Introduction

This compound is a key synthetic intermediate used in the development of a wide range of chemical entities. The presence of a bromine atom on the electron-deficient 1,3,4-thiadiazole ring makes it a versatile building block for introducing the thiadiazole moiety into larger molecules through various cross-coupling and nucleophilic substitution reactions. However, this reactivity also predisposes the compound to degradation under certain environmental conditions. This guide aims to provide a detailed understanding of the stability characteristics of this compound to ensure its integrity and proper handling in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃BrN₂S |

| Molecular Weight | 179.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 105-113 °C |

| Boiling Point | 242 °C at 760 mmHg |

| CAS Number | 54044-79-0 |

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from various chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2–8 °C[1][2] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[1] | To prevent reaction with atmospheric moisture and oxygen. |

| Container | Tightly closed container | To prevent exposure to air and moisture. |

| Light | Protect from light[2] | To prevent potential photolytic degradation. |

| Ventilation | Store in a dry, cool, and well-ventilated place | To ensure a stable and safe storage environment. |

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, its degradation pathways can be predicted based on the known reactivity of the 2-bromo-1,3,4-thiadiazole scaffold and general principles of chemical degradation. The primary routes of degradation are expected to be hydrolysis and nucleophilic substitution.

References

An In-depth Technical Guide to 2-Bromo-5-methyl-1,3,4-thiadiazole: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and synthetic chemistry. While the specific historical details of its initial discovery are not extensively documented, its synthesis and properties can be understood within the broader context of the development of 1,3,4-thiadiazole chemistry. This document outlines the probable synthetic pathways, detailed experimental protocols, and key physicochemical and spectral data. Furthermore, it touches upon the potential biological significance of this class of compounds, providing a foundation for further research and application in drug development.

Introduction and Historical Context

The 1,3,4-thiadiazole ring system has been a cornerstone in the development of heterocyclic chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The synthesis of the first 1,3,4-thiadiazole derivatives dates back to the late 19th century, following the discovery of hydrazine and its derivatives. These compounds have since found applications as antibacterial agents, diuretics, and more recently, as anticancer and antiviral agents.

The specific discovery of this compound is not well-documented in seminal publications. However, its emergence is logically situated within the exploration of functionalized 1,3,4-thiadiazoles, where the introduction of a halogen atom at the 2-position creates a versatile intermediate for further chemical modifications. The development of synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles was a critical precursor, as the amino group provides a convenient handle for diazotization and subsequent Sandmeyer-type reactions to introduce the bromo substituent.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 105-110 °C.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54044-79-0 | [4] |

| Molecular Formula | C₃H₃BrN₂S | [3][5] |

| Molecular Weight | 179.04 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Melting Point | 105-110 °C | [3] |

| Boiling Point | 242 °C at 760 mmHg | [6] |

Synthesis

The primary route for the synthesis of this compound involves a two-step process: first, the synthesis of the precursor 2-amino-5-methyl-1,3,4-thiadiazole, followed by a Sandmeyer-type bromination.

Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

Several methods have been reported for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole from thiosemicarbazide and acetic acid or its derivatives. A common approach involves the cyclization of 1-acetylthiosemicarbazide.

Experimental Protocol: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

-

Reagents: Thiosemicarbazide, Acetic Anhydride, Phosphoric Acid.

-

Procedure:

-

A mixture of thiosemicarbazide (1.0 mol) and acetic anhydride (1.1 mol) is heated gently until a clear solution is obtained.

-

The solution is cooled, and the resulting solid, 1-acetylthiosemicarbazide, is collected by filtration and washed with cold water.

-

The dried 1-acetylthiosemicarbazide is then added portion-wise to cold, concentrated phosphoric acid with stirring.

-

The reaction mixture is heated at 80-90 °C for 1 hour.

-

After cooling, the mixture is poured onto crushed ice, and the resulting solution is neutralized with a concentrated ammonium hydroxide solution.

-

The precipitated 2-amino-5-methyl-1,3,4-thiadiazole is collected by filtration, washed with water, and recrystallized from ethanol.

-

Caption: Synthesis of the precursor 2-amino-5-methyl-1,3,4-thiadiazole.

Synthesis of this compound via Sandmeyer Reaction

The conversion of the 2-amino group to a 2-bromo group is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

Experimental Protocol: Sandmeyer Bromination

-

Reagents: 2-amino-5-methyl-1,3,4-thiadiazole, Sodium Nitrite, Hydrobromic Acid (48%), Copper(I) Bromide.

-

Procedure:

-

2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) is dissolved in an excess of 48% hydrobromic acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added slowly to a stirred solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid, also maintained at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.[7][8]

-

Caption: Sandmeyer reaction for the synthesis of the target compound.

Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Spectral Data

| Technique | Observed Data |

| ¹H NMR | A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.5-2.8 ppm. |

| ¹³C NMR | Signals for the methyl carbon, and the two carbons of the thiadiazole ring are expected. The carbon bearing the bromine atom would be significantly downfield. |

| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching and bending of the methyl group, and C=N and C-S stretching of the thiadiazole ring are expected. A C-Br stretching frequency would also be present. |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[1][2] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a broad range of pharmacological activities, including:

-

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives show potent antibacterial and antifungal properties.

-

Anticancer Activity: Some derivatives have demonstrated cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Activity: The thiadiazole nucleus is found in compounds with anti-inflammatory effects.

-

Anticonvulsant Activity: Certain thiadiazole derivatives have been investigated for their potential in treating epilepsy.

The presence of the bromo substituent on the thiadiazole ring makes this compound a valuable building block in medicinal chemistry. It can readily undergo various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate a library of novel compounds for biological screening.

References

- 1. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 3. This compound 97 54044-79-0 [sigmaaldrich.com]

- 4. This compound | 54044-79-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [myskinrecipes.com]

- 7. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Blueprint of 2-Bromo-5-methyl-1,3,4-thiadiazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical calculations for 2-Bromo-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and spectroscopic properties, offering critical insights for rational drug design and development. The methodologies and illustrative data presented herein serve as a foundational resource for researchers exploring the chemical reactivity and potential biological activity of this and related thiadiazole derivatives.

Core Computational Insights

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular characteristics of this compound. These computational methods allow for the precise determination of the molecule's three-dimensional geometry, vibrational modes, and electronic properties, which are fundamental to understanding its interaction with biological targets.

Molecular Geometry Optimization

The foundational step in the computational analysis is the optimization of the molecular geometry to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | C2-S1 | 1.75 |

| S1-C5 | 1.74 | |

| C5-N4 | 1.31 | |

| N4-N3 | 1.38 | |

| N3-C2 | 1.32 | |

| C2-Br6 | 1.88 | |

| C5-C7 | 1.49 | |

| Bond Angles | C5-S1-C2 | 88.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-N4 | 111.0 | |

| N3-N4-C5 | 111.0 | |

| N4-C5-S1 | 114.5 | |

| N3-C2-Br6 | 120.0 | |

| S1-C2-Br6 | 125.0 | |

| N4-C5-C7 | 122.0 | |

| S1-C5-C7 | 123.5 | |

| Dihedral Angles | N4-C5-C7-H8 | 0.0 |

| S1-C5-C7-H8 | 180.0 |

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be derived from precise quantum mechanical calculations.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.[1][2] This analysis is crucial for the characterization of the compound and for understanding its dynamic behavior.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (methyl) |

| ~1600 | Strong | C=N stretch (thiadiazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1380 | Strong | N-N stretch (thiadiazole ring)[2] |

| ~1050 | Medium | C-C stretch |

| ~850 | Strong | C-S stretch (thiadiazole ring) |

| ~680 | Strong | C-Br stretch |

Note: This is a simplified, illustrative representation of the vibrational modes. A full analysis would provide a more extensive list of frequencies and their corresponding atomic motions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[3][4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[4] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.[3] A smaller energy gap suggests higher reactivity.

Table 3: Illustrative Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.20 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

| Chemical Softness (S) | 0.354 |

| Electrophilicity Index (ω) | 2.86 |

Note: These values are illustrative and serve to demonstrate the types of electronic parameters that can be derived from quantum mechanical calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule.[3] This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, providing insights into how the molecule might interact with biological receptors or other molecules.[3] In a typical MEP map, red-colored regions indicate a high electron density (nucleophilic sites), while blue-colored regions represent low electron density (electrophilic sites).

Experimental and Computational Protocols

The quantum mechanical calculations described in this guide are typically performed using specialized software packages like Gaussian, ORCA, or GAMESS.[5][6] The general workflow for such a study is outlined below.

Computational Workflow

The process begins with the construction of the initial molecular geometry, followed by optimization and subsequent analysis of its properties.

Detailed Methodology

-

Software: All calculations are performed using a standard quantum chemistry software package.[5]

-

Initial Geometry: The initial 3D structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a lower level of theory to obtain a reasonable starting structure.

-

DFT Calculations: The final geometry optimization and subsequent frequency and electronic property calculations are carried out using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost for molecules of this size containing heteroatoms.[5]

-

Solvation Effects: To simulate a biological environment, solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

-

Analysis: The output files from the calculations are analyzed to extract the optimized coordinates, vibrational frequencies, and molecular orbital energies. The MEP map is visualized using specialized software.

Visualizing Key Concepts

Molecular Structure

The following diagram illustrates the atomic connectivity and numbering scheme for this compound used in the computational analysis.

HOMO-LUMO and Chemical Reactivity

The relationship between the frontier molecular orbitals and the chemical reactivity of the molecule can be visualized as follows.

Conclusion

This technical guide has outlined the application of quantum mechanical calculations for the in-depth characterization of this compound. The illustrative data and methodologies presented provide a robust framework for researchers in drug discovery to predict the molecule's reactivity, understand its spectroscopic signatures, and guide the synthesis of novel derivatives with enhanced therapeutic potential. The insights gained from such computational studies are invaluable for accelerating the development of new and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. irjweb.com [irjweb.com]

- 4. jchemlett.com [jchemlett.com]

- 5. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Tautomerism in 2-Substituted-5-Methyl-1,3,4-Thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in 2-substituted-5-methyl-1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding the tautomeric preferences of these molecules is crucial as it directly influences their physicochemical properties, reactivity, and biological activity. This document details the prevalent tautomeric forms, the influence of substituents and solvents on the equilibrium, and the experimental and computational methodologies used for their characterization.

Introduction to Tautomerism in 1,3,4-Thiadiazoles

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. In the realm of 2-substituted-5-methyl-1,3,4-thiadiazoles, the nature of the substituent at the 2-position dictates the type of tautomerism observed. The most common forms are thione-thiol, amine-imine, and keto-enol tautomerism. The position of the tautomeric equilibrium can be significantly influenced by the electronic properties of the substituent, the polarity of the solvent, temperature, and pH.

Major Tautomeric Equilibria

Thione-Thiol Tautomerism

When the 2-substituent is a mercapto group (-SH), the 5-methyl-1,3,4-thiadiazole ring can exist in equilibrium between the thione and thiol forms. Computational and experimental studies have shown that the thione form is generally the more stable and predominant tautomer for 2-mercapto-5-methyl-1,3,4-thiadiazole in both the solid state and in polar solvents like DMSO.[1][2]

Amine-Imine Tautomerism

For 2-amino-5-methyl-1,3,4-thiadiazole, the tautomeric equilibrium lies between the amino and imino forms. Theoretical calculations have demonstrated that the amino tautomer is significantly more stable than the corresponding 2(3H)-imino and 2(5H)-imino forms in the gas phase and in various solvents, including THF, DMSO, and water.[3] The solvent appears to have minimal effect on this particular tautomeric preference.[3]

Keto-Enol Tautomerism

Keto-enol tautomerism can occur in 2-substituted-5-methyl-1,3,4-thiadiazoles when the substituent contains a carbonyl group adjacent to a carbon atom bearing a hydrogen. The position of this equilibrium is highly dependent on the solvent polarity. For instance, in some derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form predominates in non-polar solvents such as chloroform.[4][5]

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize the available data on the stability and equilibrium of tautomers in 2-substituted-5-methyl-1,3,4-thiadiazoles.

Table 1: Thione-Thiol Tautomerism of 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Method | Phase/Solvent | Predominant Tautomer | Quantitative Data (Relative Energy/Activation Energy) | Reference |

| Thermochemical Study & Computational Calculations | Gas Phase | Thione | Thione form is more stable. | [1] |

| Computational Calculations | Gas Phase | Thione | High activation energy for thiol → thione transfer. | [4] |

| Computational Calculations | Aqueous Solution | Thione | High activation energy for thiol → thione transfer. | [4] |

| Computational Calculations | DMSO | Thione | High activation energy for thiol → thione transfer. | [4] |

| Spectral Data (FTIR, Raman, X-ray) | Solid State | Thione | Predominantly exists as the thione tautomer. | [1] |

| Spectral Data | DMSO | Thione | Predominantly exists as the thione tautomer. | [2] |

Table 2: Amine-Imine Tautomerism of 2-Amino-1,3,4-thiadiazole (as a model for the 5-methyl derivative)

| Method | Phase/Solvent | Predominant Tautomer | Quantitative Data (Relative Energy) | Reference |

| DFT Calculations | Gas Phase | Amino (ATD) | ATD is the most stable tautomer. | [3] |

| DFT Calculations | THF | Amino (ATD) | ATD is the most stable tautomer. | [3] |

| DFT Calculations | DMSO | Amino (ATD) | ATD is the most stable tautomer. | [3] |

| DFT Calculations | Water | Amino (ATD) | ATD is the most stable tautomer. | [3] |

Table 3: Keto-Enol Tautomerism in a Substituted 1,3,4-Thiadiazole Derivative

| Solvent | Predominant Tautomer | Reference |

| Chloroform (Non-polar) | Enol | [4][5] |

| Methanol (Polar protic) | Mixture of Keto and Enol | [4][5] |

| DMSO (Polar aprotic) | Keto | [4][5] |

Experimental Protocols

General Synthesis of 2-Substituted-5-Methyl-1,3,4-Thiadiazoles

A common route for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or the reaction of acyl hydrazides with a suitable sulfur-containing reagent.

Protocol for Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent (e.g., ethanol).

-

Reagent Addition: Add an equimolar amount of a methyl group source, such as acetic anhydride or acetyl chloride, dropwise to the solution while stirring.

-

Cyclization: Add a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until a precipitate is formed.

-

Isolation: Filter the solid product, wash it with cold water, and dry it under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the pure 2-amino-5-methyl-1,3,4-thiadiazole.

NMR Spectroscopy for Tautomer Analysis

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of the 2-substituted-5-methyl-1,3,4-thiadiazole derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

-

Instrument Setup: Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Acquisition: Record the spectra at a constant temperature (e.g., 298 K).

-

Data Analysis:

-

Identify the characteristic signals for each tautomer. For example, in thione-thiol tautomerism, the N-H proton of the thione and the S-H proton of the thiol will have distinct chemical shifts. In amine-imine tautomerism, the -NH₂ protons of the amino form will differ from the =NH proton of the imino form.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the percentage of each tautomer by comparing the integration values of their respective unique protons. The ratio of the integrals will correspond to the ratio of the tautomers in the solution.

-

UV-Vis Spectrophotometry for Tautomer Equilibrium Studies

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in different solvents of varying polarity.

-

Instrument Setup: Use a double-beam UV-Vis spectrophotometer and record the spectra over a suitable wavelength range (e.g., 200-500 nm).

-

Data Acquisition: Record the absorption spectrum for each solution.

-

Data Analysis:

-

Identify the absorption maxima (λ_max) corresponding to each tautomer.

-

The changes in the intensity and position of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

-

For quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be determined, the concentration of each tautomer in the mixture can be calculated using the Beer-Lambert law.

-

Computational Chemistry for Tautomer Stability Prediction

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of all possible tautomers of the 2-substituted-5-methyl-1,3,4-thiadiazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)). Solvent effects can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).[3]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculation: Calculate the total electronic energies (including zero-point vibrational energy corrections) for each tautomer in the different environments.

-

Data Analysis: The tautomer with the lowest total energy is predicted to be the most stable. The relative energies of the other tautomers can be calculated to estimate the tautomeric equilibrium.

Conclusion

The tautomeric behavior of 2-substituted-5-methyl-1,3,4-thiadiazoles is a critical aspect of their chemical identity and has profound implications for their application in drug discovery and materials science. This guide has summarized the key tautomeric equilibria, provided available quantitative data, and outlined detailed experimental and computational protocols for their study. A thorough understanding and characterization of the predominant tautomeric forms are essential for the rational design and development of novel 1,3,4-thiadiazole-based compounds with desired properties and activities. Further research is warranted to expand the quantitative understanding of tautomeric equilibria for a wider range of substituents and in diverse environments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-Bromo-5-methyl-1,3,4-thiadiazole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's melting point and available information on its solubility. Standardized experimental protocols for the determination of these properties are also provided to ensure reproducibility in research settings. Furthermore, a plausible synthetic route is outlined, and a logical workflow for its potential application in drug discovery screening is visualized.

Introduction

This compound is a substituted thiadiazole, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a bromine atom at the 2-position and a methyl group at the 5-position provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules through functionalization, particularly via cross-coupling reactions. An understanding of its fundamental physical properties, such as melting point and solubility, is critical for its application in drug design, synthesis, and formulation.

Physical Properties

The physical characteristics of a compound are crucial for its handling, purification, and formulation. The available data for this compound is summarized below.

Data Presentation

| Property | Value | Source(s) |

| Melting Point | 105-110 °C | |

| Solubility | No quantitative data available in the searched literature. |

Experimental Protocols

To facilitate consistent and reproducible research, the following are detailed standard protocols for the determination of the physical properties of this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method using a Digital Apparatus (e.g., DigiMelt)

Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder until a sample column of 2-3 mm is obtained. The tube is then inverted and tapped gently to pack the sample into the sealed end.[1]

-

Apparatus Setup: The DigiMelt apparatus is turned on and a starting temperature, a ramp rate, and a stop temperature are set. For an unknown compound, a rapid ramp rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[1][2] For a more precise measurement, a slower ramp rate (e.g., 1-2 °C/min) should be used, starting approximately 10-15 °C below the expected melting point.[2]

-

Measurement: The packed capillary tube is inserted into the heating block of the apparatus. The temperature is ramped according to the set program. The sample is observed through the magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range.[3]

Solubility Determination

Methodology: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed flask.[4]

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4][5]

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered (e.g., using a syringe filter) or centrifuged to remove all solid particles.[5]

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Synthesis and Workflow Visualization

Plausible Synthetic Route

A common method for the synthesis of 2-bromo-1,3,4-thiadiazole derivatives is through a Sandmeyer-type reaction starting from the corresponding 2-amino precursor.

Caption: Plausible synthesis of this compound.

Experimental Workflow: High-Throughput Screening

Given the interest in thiadiazole derivatives in drug discovery, this compound could be utilized as a scaffold in high-throughput screening (HTS) campaigns to identify novel bioactive compounds.

Caption: High-throughput screening workflow utilizing the target compound.

Conclusion

This compound is a solid compound with a well-defined melting point range of 105-110 °C. While quantitative solubility data remains to be experimentally determined, its structural motifs suggest lipophilic character. The standardized protocols provided herein for melting point and solubility determination will aid in generating reliable and comparable data. The outlined synthetic route and its potential application in a high-throughput screening workflow highlight the compound's utility for researchers in the field of drug discovery and development. Further investigation into its solubility in various pharmaceutically relevant solvents is warranted to fully characterize this promising chemical entity.

References

Health and safety information for handling 2-Bromo-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Bromo-5-methyl-1,3,4-thiadiazole, a heterocyclic compound utilized in various research and development applications. The following sections detail the known hazards, handling procedures, and emergency protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for the proper handling and storage of the compound.

| Property | Value |

| CAS Number | 54044-79-0[1][2][3] |

| Molecular Formula | C₃H₃BrN₂S[1][2][3] |

| Molecular Weight | 179.04 g/mol [1][4] |

| Appearance | Solid[1] |

| Melting Point | 105-110 °C[1] |

| Purity | Typically ≥97%[1][3] |

| Storage | Store in a cool, dry, and well-ventilated place.[5][6] Keep container tightly closed.[6][7] Some suppliers recommend storage under an argon atmosphere.[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risk during the handling of this compound.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[8] |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use.

-

Clothing: Wear a lab coat, and for larger quantities or where splashing is possible, consider a chemical-resistant apron or suit.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator is required. For dusts, a type N95 (US) or type P1 (EN 143) respirator filter is recommended.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuation and Ventilation: Immediately evacuate the area of all non-essential personnel. Ensure adequate ventilation.[10]

-

Control Ignition Sources: Remove all sources of ignition from the area.[10]

-

Containment:

-

For solid spills, carefully sweep the material to avoid dust formation.[7]

-

Use an inert absorbent material like sand or vermiculite for containment if the substance is in solution.

-

-

Cleanup:

-

Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as detailed in section 4.1.

First-Aid Measures

The following first-aid procedures should be followed in case of exposure.

-

General Advice: Move the affected person from the hazardous area. If symptoms persist, seek medical attention and show the Safety Data Sheet (SDS) to the medical professional.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][7]

-

In Case of Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Toxicological and Ecotoxicological Information

Visualized Workflows and Logical Relationships

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.

Caption: Workflow for Safe Handling of this compound.

First-Aid Decision Pathway

This diagram outlines the logical steps to be taken in the event of an exposure to this compound, based on the route of exposure.

Caption: First-Aid Decision Pathway for Exposure Incidents.

References

- 1. This compound 97 54044-79-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-1,3,4-thiadiazole - High purity | EN [georganics.sk]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Note: A Robust Protocol for Suzuki-Miyaura Coupling of 2-Bromo-5-methyl-1,3,4-thiadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of this heterocycle is crucial for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[1][2][3] This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-methyl-1,3,4-thiadiazole with various arylboronic acids, enabling the synthesis of a diverse library of 2-aryl-5-methyl-1,3,4-thiadiazole derivatives.

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4][5] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.[4][5] The conditions outlined below are based on established procedures for structurally similar heteroaryl bromides and serve as a robust starting point for optimization.[1][6][7]

General Reaction Scheme

The general scheme involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Recommended Reaction Conditions

For successful Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, and solvent is critical. The following table summarizes generalized conditions that have proven effective for the coupling of various bromo-substituted heterocycles and can be adapted for this compound. Optimization may be necessary for specific arylboronic acids.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temp. (°C) | Typical Time (h) | Notes |

| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90-100 | 12-18 | A common and robust starting point for many aryl bromides.[1] |

| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ (2.5) | Toluene / H₂O (5:1) | 85-95 | 8-16 | Potassium phosphate is a strong base suitable for less reactive partners.[6][7] |

| 3 | PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2.0) | DMF or 1,4-Dioxane | 80-90 | 6-12 | Often provides higher yields and shorter reaction times.[8] |

| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene / EtOH / H₂O | 90 | 12-24 | Buchwald ligands like SPhos can be effective for challenging couplings. |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling reaction.

Materials and Reagents

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane)

-

Deionized Water

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for work-up

-

Silica gel for column chromatography

Detailed Procedure (Based on Entry 1)

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.

-